molecular formula C23H36O2 B12298914 3-Hydroxy-6,16-dimethylpregn-4-en-20-one

3-Hydroxy-6,16-dimethylpregn-4-en-20-one

Cat. No.: B12298914
M. Wt: 344.5 g/mol
InChI Key: ATEJLEVEJWUXMA-UHFFFAOYSA-N
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Description

Dimepregnen, also known by its chemical name 6α,16α-dimethylpregn-4-en-3β-ol-20-one, is a pregnene steroid. It was first synthesized in 1968 and is described as an antiestrogen. Despite its potential, Dimepregnen was never marketed. It shares structural similarities with progestins and progesterone derivatives such as melengestrol and anagestone .

Preparation Methods

The synthesis of Dimepregnen involves several steps, starting from basic steroidal precursors. The synthetic route typically includes the introduction of methyl groups at the 6α and 16α positions of the pregnene skeleton. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry.

Chemical Reactions Analysis

Dimepregnen undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group at the 3β position to a ketone.

    Reduction: The ketone group at the 20th position can be reduced to a hydroxyl group.

    Substitution: The methyl groups at the 6α and 16α positions can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride.

Scientific Research Applications

Dimepregnen has been studied primarily for its antiestrogenic properties

    Chemistry: As a model compound for studying steroidal synthesis and reactions.

    Biology: Investigating its effects on hormone receptors and cellular pathways.

    Medicine: Potential use in hormone therapy and cancer treatment due to its antiestrogenic properties.

    Industry: Limited applications due to its lack of commercialization.

Mechanism of Action

Dimepregnen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This antiestrogenic activity can inhibit the growth of estrogen-dependent cells. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling .

Comparison with Similar Compounds

Dimepregnen is similar in structure to other pregnene steroids such as:

Properties

IUPAC Name

1-(3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEJLEVEJWUXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864982
Record name 3-Hydroxy-6,16-dimethylpregn-4-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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